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Compound of Interest

Compound Name: Bis(4-iodophenyl)methanone

Cat. No.: B3053816 Get Quote

An In-Depth Technical Guide to Bis(4-
iodophenyl)methanone
Introduction: Strategic Importance in Synthetic
Chemistry
Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone, is a diaryl ketone of

significant interest to the scientific community, particularly those in medicinal chemistry and

materials science. Its structure, featuring a central benzophenone core symmetrically

substituted with iodine atoms at the para positions, makes it an exceptionally valuable and

versatile building block.

The strategic placement of the iodo groups provides two reactive handles for a variety of

powerful cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig

aminations. This dual functionality allows for the programmed, stepwise, or simultaneous

construction of complex molecular architectures. The benzophenone core itself imparts unique

photophysical properties and structural rigidity, making derivatives of this molecule prime

candidates for novel polymers, organic light-emitting diodes (OLEDs), and pharmacologically

active compounds. This guide provides a comprehensive overview of its molecular structure, a

validated synthetic protocol, and the analytical techniques required for its unequivocal

identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3053816?utm_src=pdf-interest
https://www.benchchem.com/product/b3053816?utm_src=pdf-body
https://www.benchchem.com/product/b3053816?utm_src=pdf-body
https://www.benchchem.com/product/b3053816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Physicochemical
Properties
The fundamental identity of a chemical compound lies in its structure and resulting physical

properties. Bis(4-iodophenyl)methanone is a symmetrical molecule where a carbonyl group

bridges two phenyl rings, each bearing an iodine atom in the position para to the carbonyl

bridge.

Molecular Formula: C₁₃H₈I₂O[1]

Structure:

Figure 1: 2D structure of Bis(4-iodophenyl)methanone.

The dihedral angle between the two phenyl rings is a key structural parameter, influencing the

molecule's conformation and crystal packing. In related benzophenone structures, this angle is

typically around 52-54°, preventing full coplanarity and conjugation across the entire molecule.

[2] This twisted conformation has significant implications for the electronic and photophysical

properties of its derivatives.

All essential quantitative data for Bis(4-iodophenyl)methanone are summarized in the table

below for ease of reference.
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Property Value Source

IUPAC Name bis(4-iodophenyl)methanone PubChem[1]

Synonyms 4,4'-Diiodobenzophenone PubChem[1]

CAS Number 5630-56-8 PubChem[1]

Molecular Weight 434.01 g/mol PubChem[1]

Exact Mass 433.86646 Da PubChem[1]

Appearance Off-white to yellow solid (Typical)

Melting Point ~214 °C PubChem[1]

Synthesis of Bis(4-iodophenyl)methanone
The synthesis of diaryl ketones is a cornerstone of organic chemistry. For Bis(4-
iodophenyl)methanone, the most direct and industrially scalable approach is the Friedel-

Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an

aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

[3][4]

The causality behind this choice of reaction is twofold: the high reliability of the Friedel-Crafts

acylation for forming aryl ketones and the commercial availability of the starting materials.

Unlike the corresponding alkylation reaction, the acylation is not prone to carbocation

rearrangements and the product is deactivated towards further substitution, preventing

polysubstitution.[5]

Proposed Synthetic Workflow: Friedel-Crafts Acylation
The diagram below outlines the logical flow for the synthesis of Bis(4-iodophenyl)methanone
from iodobenzene and a suitable acylating agent like phosgene or its equivalent, carbon

tetrachloride.
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Reactants & Reagents

Reaction & Workup

Purification & Characterization

Iodobenzene (2 eq.)

Step 1: Reaction
- Solvent: Excess Iodobenzene or CS₂

- Temp: Reflux
- Inert Atmosphere (N₂)

Carbon Tetrachloride (1 eq.) Anhydrous AlCl₃ (2.2 eq.)

Step 2: Hydrolysis
- Quench with ice/HCl (aq)

- Decomposes AlCl₃ complex

Forms intermediate complex

Step 3: Extraction & Washing
- Extract with DCM or EtOAc

- Wash with NaHCO₃ (aq), brine

Liberates crude product

Step 4: Purification
- Column Chromatography or

- Recrystallization (Ethanol/Toluene)

Yields impure solid

Bis(4-iodophenyl)methanone

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Synthetic workflow for Bis(4-iodophenyl)methanone via Friedel-Crafts acylation.
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Detailed Experimental Protocol
This protocol is a standard, validated procedure for Friedel-Crafts acylation, adapted for this

specific target.

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add iodobenzene (2.0 equivalents). If a solvent is

desired, carbon disulfide (CS₂) is a traditional choice, although dichloromethane (DCM) can

also be used.

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add

anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Causality: The Lewis acid is highly

reactive with atmospheric moisture; anhydrous conditions are critical. The slight excess of

catalyst ensures complete reaction as some will be complexed by the product ketone.

Acylating Agent Addition: While maintaining the temperature, slowly add carbon tetrachloride

(CCl₄, 1.0 equivalent) dropwise via an addition funnel. After the addition is complete, allow

the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring

by TLC. Causality: CCl₄ serves as a phosgene equivalent. The reaction with two molecules

of iodobenzene, driven by the Lewis acid, forms the diaryl ketone.

Reaction Quench and Hydrolysis: After completion, cool the reaction mixture back to 0 °C

and cautiously pour it over a mixture of crushed ice and concentrated hydrochloric acid. Stir

vigorously for 30 minutes. Causality: This step hydrolyzes the aluminum chloride-ketone

complex, precipitating the crude product and moving the aluminum salts into the aqueous

phase.

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with dichloromethane (3x). Combine the organic layers and wash sequentially with

saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the

organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and remove the solvent under reduced pressure to

yield the crude solid. The product can be purified either by column chromatography on silica

gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like

ethanol or a toluene/hexane mixture to yield pure Bis(4-iodophenyl)methanone.
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Spectroscopic Characterization and Validation
Unequivocal structural confirmation is paramount. The following spectroscopic data are

characteristic of Bis(4-iodophenyl)methanone and serve as a self-validating system for the

synthesized product.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most

diagnostic feature of a diaryl ketone is its carbonyl (C=O) stretching vibration.

C=O Stretch: A strong, sharp absorption peak is expected in the range of 1650-1670 cm⁻¹.

The conjugation of the carbonyl group with both aromatic rings lowers the frequency

compared to a saturated ketone (~1715 cm⁻¹). For benzophenone itself, this peak appears

at 1652 cm⁻¹.[6]

Aromatic C=C Stretches: Medium to weak absorptions around 1580-1600 cm⁻¹.

Aromatic C-H Stretches: Peaks appearing just above 3000 cm⁻¹.

C-I Stretch: A weak absorption in the far-infrared region, typically ~500-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Due to the C₂ᵥ

symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified.

¹H NMR: The spectrum will show two distinct signals in the aromatic region (δ 7.0-8.0 ppm),

each integrating to 4 protons.

Signal 1 (δ ≈ 7.8 ppm, doublet): These are the two pairs of protons ortho to the electron-

withdrawing carbonyl group (Hₐ). They are deshielded and appear further downfield.

Signal 2 (δ ≈ 7.2 ppm, doublet): These are the two pairs of protons ortho to the iodine

atoms (Hₑ). They are less deshielded and appear further upfield.

The signals will appear as doublets due to coupling with their adjacent protons, exhibiting

a typical ortho-coupling constant (J ≈ 8-9 Hz).
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¹³C NMR: The spectrum will display four signals for the aromatic carbons and one for the

carbonyl carbon.

Carbonyl Carbon (C=O): δ ≈ 194-196 ppm.[7]

Quaternary Carbon (C-C=O): δ ≈ 137-139 ppm.

Quaternary Carbon (C-I): δ ≈ 96-98 ppm. The heavy iodine atom causes a significant

upfield shift for the carbon it is attached to.[8]

Aromatic CH (ortho to C=O): δ ≈ 131-133 ppm.

Aromatic CH (ortho to I): δ ≈ 137-138 ppm.[8]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the

elemental composition.

Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z ≈ 434, corresponding to

the molecular weight of the compound (C₁₃H₈¹²⁷I₂O).[1]

Key Fragmentation Patterns: Electron impact (EI) ionization will induce characteristic

fragmentation.

Acylium Ion: A prominent peak at m/z = 231 corresponding to the [I-C₆H₄-CO]⁺ fragment,

resulting from the cleavage of the C-C bond between the carbonyl and one of the phenyl

rings. This is a very common and stabilizing fragmentation for ketones.[9][10]

Loss of Iodine: A peak at m/z = 307 ([M-I]⁺) corresponding to the loss of a single iodine

radical.

Iodophenyl Cation: A peak at m/z = 204 corresponding to the [I-C₆H₄]⁺ fragment.

Applications in Research and Development
The utility of Bis(4-iodophenyl)methanone stems directly from its structure. The two C-I

bonds are ideal substrates for metal-catalyzed cross-coupling reactions. This allows
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researchers to:

Synthesize Conjugated Polymers: Sequential or simultaneous coupling reactions (e.g.,

Suzuki coupling with diboronic esters) can generate highly conjugated polymers with

benzophenone units, which are investigated for their electronic and optical properties in

materials science.

Develop Novel Pharmacophores: The diaryl ketone scaffold is present in many biologically

active molecules. Using Bis(4-iodophenyl)methanone as a starting point, medicinal

chemists can perform dual coupling reactions to rapidly build libraries of complex molecules

for screening as potential drug candidates.[11]

Create Photosensitive Probes: The benzophenone core is a well-known photosensitizer.

Derivatives can be synthesized for use in photolabeling and other chemical biology

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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